N-(biphenyl-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(biphenyl-2-yl)-3,5-dimethoxybenzamide is an organic compound that features a biphenyl structure with two methoxy groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-3,5-dimethoxybenzamide typically involves the coupling of biphenyl derivatives with 3,5-dimethoxybenzoic acid or its derivatives. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . Another method involves the Ullmann reaction, where aryl halides are coupled using copper catalysts under high-temperature conditions .
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable and efficient synthetic routes. For example, the Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and high yields. The reaction typically takes place in a solvent mixture of tetrahydrofuran (THF) and water, with potassium phosphate (K3PO4) as the base and a palladium catalyst complex . The Ullmann reaction, although requiring harsher conditions, is also used in industrial settings for the production of biphenyl compounds .
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: As mentioned earlier, coupling reactions like Suzuki-Miyaura and Ullmann are commonly used for the synthesis of biphenyl derivatives
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Ullmann reactions.
Bases: Such as potassium phosphate (K3PO4) and sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), water, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield nitro, sulfonyl, or halogenated biphenyl derivatives .
Scientific Research Applications
N-(biphenyl-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Biphenyl derivatives are used in the development of pharmaceuticals due to their biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Materials Science: These compounds are used in the production of organic light-emitting diodes (OLEDs) and liquid crystals.
Agriculture: Biphenyl derivatives are used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For example, biphenyl derivatives can inhibit enzymes or disrupt cellular processes by binding to proteins or DNA . The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-2-yl) tryptoline (BPT): A potent inhibitor of cancer cell growth that inhibits the Cdk4-cyclin D1 enzyme and induces microtubule depolymerization.
Boscalid: An aromatic anilide used as a fungicide.
Uniqueness
N-(biphenyl-2-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-17-12-16(13-18(14-17)25-2)21(23)22-20-11-7-6-10-19(20)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSDCBSOWPQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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